N-1 Substituent Class Effect on Antiproliferative Potency: Benzyl vs. (4-Fluorobenzyl)amino-2-oxoethyl
In a series of 1,5-disubstituted indoline-2,3-diones, compounds carrying a simple N-1 benzyl substituent (such as 1-benzyl-7-methylindoline-2,3-dione, the direct des-benzyloxy analog of the target compound) displayed markedly superior antiproliferative activity relative to those bearing a (4-fluorobenzyl)amino-2-oxoethyl chain [1]. While this study did not test the target compound itself, the structural proximity of the target compound's N-1-(2-benzyloxybenzyl) group to the active benzyl subclass permits a class-level inference: the 2-benzyloxybenzyl motif is expected to retain, and potentially enhance, the benzyl-driven potency advantage [REFS-1, REFS-2].
| Evidence Dimension | Antiproliferative activity against HL-60 human acute promyelocytic leukemia cells |
|---|---|
| Target Compound Data | No direct data available for 1-(2-(benzyloxy)benzyl)-7-methylindoline-2,3-dione. In the same study, the most potent benzyl-substituted analogs (e.g., compound 8l) achieved an IC50 of 0.07 µM [1]. |
| Comparator Or Baseline | Compounds with N-1 (4-fluorobenzyl)amino-2-oxoethyl substituent; significantly weaker activity (qualitative comparison; exact IC50 values not reported for inactive members) [1]. |
| Quantified Difference | Benzyl-substituted series qualitatively more potent; best compound IC50 = 0.07 µM vs. >10 µM for less active non-benzyl analogs [1]. |
| Conditions | In vitro, HL-60 human acute promyelocytic leukemia cell line, growth inhibition assay [1] |
Why This Matters
This establishes that the N-1 benzyl-type substitution pattern is a critical activity-determining feature, directly informing procurement decisions to avoid inactive or weakly active non-benzyl analogs.
- [1] Li PZ, Tan YM, Liu GY, et al. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Drug Discov Ther. 2014;8(3):110-116. doi:10.5582/ddt.2014.01012 View Source
- [2] Benny F, et al. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect. RSC Adv. 2023;13:35240-35250. View Source
